molecular formula C37H60N6O7 B022485 tert-butyl N-[(2S)-1-[[(2S)-1-[[(4S,5R,6R,7R)-5,6-dihydroxy-2,8-dimethyl-7-[[(2S)-2-methylbutyl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 107600-10-2

tert-butyl N-[(2S)-1-[[(2S)-1-[[(4S,5R,6R,7R)-5,6-dihydroxy-2,8-dimethyl-7-[[(2S)-2-methylbutyl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No.: B022485
CAS No.: 107600-10-2
M. Wt: 700.9 g/mol
InChI Key: PIKMEJCYGLUULJ-YHCBXFNRSA-N
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Description

L-Histidinamide, N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl-N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-, (1S-(1R*,2S*,3S*,4S*(R*)))- is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as amides, hydroxyl groups, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidinamide, N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl-N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)- involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting groups like tert-butoxycarbonyl (Boc), coupling agents such as dicyclohexylcarbodiimide (DCC), and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Histidinamide, N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl-N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of amide groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

L-Histidinamide, N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl-N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, inhibition of enzyme activity, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-Histidinamide, N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl-N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)- include other histidinamide derivatives and peptides with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

107600-10-2

Molecular Formula

C37H60N6O7

Molecular Weight

700.9 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(4S,5R,6R,7R)-5,6-dihydroxy-2,8-dimethyl-7-[[(2S)-2-methylbutyl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C37H60N6O7/c1-10-24(6)19-39-35(48)30(23(4)5)32(45)31(44)27(16-22(2)3)41-34(47)29(18-26-20-38-21-40-26)42-33(46)28(17-25-14-12-11-13-15-25)43-36(49)50-37(7,8)9/h11-15,20-24,27-32,44-45H,10,16-19H2,1-9H3,(H,38,40)(H,39,48)(H,41,47)(H,42,46)(H,43,49)/t24-,27-,28-,29-,30+,31+,32+/m0/s1

InChI Key

PIKMEJCYGLUULJ-YHCBXFNRSA-N

SMILES

CCC(C)CNC(=O)C(C(C)C)C(C(C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O

Isomeric SMILES

CC[C@H](C)CNC(=O)[C@@H]([C@H]([C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O)C(C)C

Canonical SMILES

CCC(C)CNC(=O)C(C(C)C)C(C(C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O

107600-10-2

Synonyms

tert-butyl N-[(1S)-1-[[(1S)-1-[[(4S,5R,6R,7R)-5,6-dihydroxy-2,8-dimeth yl-7-[[(2S)-2-methylbutyl]carbamoyl]nonan-4-yl]carbamoyl]-2-(3H-imidaz ol-4-yl)ethyl]carbamoyl]-2-phenyl-ethyl]carbamate

Origin of Product

United States

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